molecular formula C8H14N2O3 B1395956 Methyl 2-acetylamino-3-dimethylaminopropenoate CAS No. 188561-56-0

Methyl 2-acetylamino-3-dimethylaminopropenoate

Cat. No.: B1395956
CAS No.: 188561-56-0
M. Wt: 186.21 g/mol
InChI Key: DUIYXFBABCZIPX-ALCCZGGFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetylamino-3-dimethylaminopropenoate typically involves the reaction of dimethylamine with an appropriate acetylamino compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

standard organic synthesis techniques involving esterification and amide formation are employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetylamino-3-dimethylaminopropenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-acetylamino-3-dimethylaminopropenoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Utilized in drug discovery and development to explore potential therapeutic effects and pharmacokinetics.

    Industry: Applied in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methyl 2-acetylamino-3-dimethylaminopropenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and triggering downstream signaling pathways .

Biological Activity

Methyl 2-acetylamino-3-dimethylaminopropenoate (chemical formula: C8H14N2O3, molecular weight: 186.21 g/mol) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthetic pathways, and potential applications in various fields, supported by empirical data and case studies.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The compound's functional groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of these targets and influencing downstream signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects. Table 1 summarizes the antibacterial activity of selected compounds derived from this compound.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 6aE. coli32 µg/mL
Compound 6bS. aureus16 µg/mL
Compound 6cP. aeruginosa64 µg/mL

These findings indicate that modifications to the this compound structure can enhance its antibacterial properties .

Anti-Melanogenic Effects

In a study focusing on hyperpigmentation, methyl 2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP), a derivative of this compound, was shown to suppress melanin production in B16F1 cells stimulated by α-MSH (melanocyte-stimulating hormone). The mechanism involved the downregulation of melanogenic enzymes through ERK phosphorylation-mediated degradation of the microphthalmia-associated transcription factor (MITF) .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed in various models. In clinical trials involving human epidermal melanocytes, MAHDP demonstrated efficacy in reducing pigmentation without cytotoxicity or skin irritation, suggesting its potential as a therapeutic agent for skin disorders related to hyperpigmentation .

Synthesis Methods

This compound can be synthesized through several organic methods, primarily involving the reaction of dimethylamine with acetylated amino compounds under controlled conditions. Common reagents include:

  • Oxidizing Agents : Potassium permanganate, hydrogen peroxide
  • Reducing Agents : Lithium aluminum hydride
  • Nucleophiles : Hydroxide ions, amines
  • Electrophiles : Alkyl halides, acyl chlorides.

Industrial Production

In industrial settings, standard organic synthesis techniques such as esterification and amide formation are employed to produce this compound on a larger scale.

Study on Antibacterial Activity

A research study evaluated the antibacterial properties of various derivatives of this compound against common pathogens. The results indicated that certain modifications could significantly enhance antibacterial efficacy compared to standard antibiotics .

Investigation into Melanogenesis Inhibition

Another study focused on MAHDP's mechanism of action in inhibiting melanogenesis. The results showed that MAHDP effectively reduced melanin production by downregulating key enzymes involved in melanin synthesis without affecting cell viability .

Properties

CAS No.

188561-56-0

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

methyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C8H14N2O3/c1-6(11)9-7(5-10(2)3)8(12)13-4/h5H,1-4H3,(H,9,11)/b7-5-

InChI Key

DUIYXFBABCZIPX-ALCCZGGFSA-N

SMILES

CC(=O)NC(=CN(C)C)C(=O)OC

Isomeric SMILES

CC(=O)N/C(=C\N(C)C)/C(=O)OC

Canonical SMILES

CC(=O)NC(=CN(C)C)C(=O)OC

Pictograms

Corrosive; Irritant

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methyl 2-acetylamino-3-dimethylaminopropenoate facilitate the synthesis of heterocyclic compounds? What makes it so versatile?

A1: this compound exhibits versatility in its reactions with both nitrogen-containing nucleophiles (N-nucleophiles) and carbon-containing nucleophiles (C-nucleophiles).

  • Reactions with N-nucleophiles: Depending on the reaction conditions and the specific heterocyclic amine used, the reaction can yield either methyl 2-acetylamino-3-heteroarylaminopropenoates or fused pyrimidinones. []
  • Reactions with C-nucleophiles: This compound readily reacts with C-nucleophiles possessing an active methylene group, such as 1,3-dicarbonyl compounds, substituted phenols, and naphthols. These reactions lead to the formation of substituted and fused pyranones. Notably, the acetylamino group consistently occupies position 3 in the newly formed pyranone ring. []

Q2: The research mentions determining the orientation around the double bond in a related compound, Methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate, using X-ray analysis. Why is understanding this orientation important in the context of heterocyclic synthesis?

A2: Determining the double bond orientation, whether it's (Z) or (E) configuration, is crucial because it directly influences the stereochemistry of the final heterocyclic product. Different isomers can exhibit distinct chemical and biological properties. Therefore, knowing the starting material's configuration is essential for predicting the product's structure and potential applications. []

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